molecular formula C15H11FN4OS B2681023 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034538-88-8

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No. B2681023
CAS RN: 2034538-88-8
M. Wt: 314.34
InChI Key: YMDMVYSBJNFFOB-UHFFFAOYSA-N
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Description

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide is a chemical compound with potential in scientific research. It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using a relaxed potential energy scan considering the important dihedrals. Low-energy conformers are selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki cross-coupling reaction and a condensation reaction . The Suzuki cross-coupling reaction involves the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using density functional theory (DFT) calculations. Several reactivity parameters like frontier molecular orbitals (E_HOMO, E_LUMO), HOMO-LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) can be considered and discussed .

Scientific Research Applications

properties

IUPAC Name

5-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDMVYSBJNFFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide

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